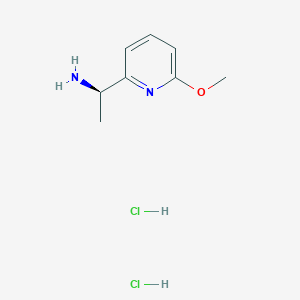
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-1-naphthamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound is a type of pyrrolidine-based compound that has been synthesized using various methods.
Applications De Recherche Scientifique
Fluorescent and Electrochromic Polymers
A study on processable conducting polymers based on thienylpyrrole synthesized through electrochemical polymerization introduces a class of materials exhibiting well-defined and reversible redox processes. These polymers display multielectrochromic behavior and fluorescence, indicating potential applications in electrochromic devices and fluorescent sensors. The materials are soluble in organic solvents, highlighting their adaptability in various scientific applications (Cihaner & Algi, 2008).
Antibacterial Agents
Research into pyridonecarboxylic acids as antibacterial agents led to the synthesis of compounds with potent antibacterial activity. These compounds, which include variations of the pyrrolidine structure, show promise for further biological study, suggesting potential in developing new antibacterial therapies (Egawa et al., 1984).
Alzheimer's Disease Imaging
A novel hydrophobic radiofluorinated derivative, [18F]FDDNP, was utilized with positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living Alzheimer disease patients. This approach provides a noninvasive technique for monitoring the development of these markers, aiding in the diagnostic assessment and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Charge Transport in Naphthalene Diimides
A study on the charge transport properties of naphthalene diimide derivatives by varying the substituted position of the fluorine atom on the molecular backbone reveals the ability to tune the material's charge transport behavior. This finding has implications for the development of electronic devices, indicating potential applications in n-channel and ambipolar transistors (Zhang et al., 2014).
Fluorophore-based Sensing
The assembly of a ternary europium (III) complex system within electrospun nanofibers showcases the generation of novel optical sensing structures. This functional film exhibits intense red light under UV excitation, with luminescent signal transduction involving interaction with hydrogen chloride. The rapid response and evolution of emission from red to blue demonstrate potential for sensor applications, particularly in detecting acidic environments (Li et al., 2019).
Propriétés
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-15-7-4-8-17(11-15)24-13-16(12-20(24)25)23-21(26)19-10-3-6-14-5-1-2-9-18(14)19/h1-11,16H,12-13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASOEPGZFJRCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2642635.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2642638.png)


![2-((4-fluorophenyl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642642.png)

![3-[4-(3-Phenyl-propyl)-piperidin-1-ylmethyl]-pyridine](/img/structure/B2642649.png)

![2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide](/img/structure/B2642652.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2642656.png)
![5-ethyl-3-oxo-2-phenyl-N-(o-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642657.png)
